molecular formula C16H21N5O B2565761 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea CAS No. 1797662-75-9

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2565761
CAS No.: 1797662-75-9
M. Wt: 299.378
InChI Key: WYXGGZQIJUSTPJ-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide, and often require heating.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different substituents.

Scientific Research Applications

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-6-5-7-13(8-11)19-16(22)17-10-14-18-12(2)9-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXGGZQIJUSTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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